molecular formula C25H20FN5O3 B10935534 N-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]-3-(4-methoxyphenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]-3-(4-methoxyphenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10935534
M. Wt: 457.5 g/mol
InChI Key: GMGUGOPKOCANQS-UHFFFAOYSA-N
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Description

N~4~-[1-(4-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-3-(4-METHOXYPHENYL)-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a combination of fluorobenzyl, pyrazolyl, methoxyphenyl, and methylisoxazolo groups, makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

The synthesis of N4-[1-(4-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-3-(4-METHOXYPHENYL)-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the pyrazole ring, followed by the introduction of the fluorobenzyl and methoxyphenyl groups. The final step involves the cyclization to form the isoxazolo[5,4-b]pyridine core. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve high yields and purity.

Chemical Reactions Analysis

N~4~-[1-(4-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-3-(4-METHOXYPHENYL)-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl group, using reagents like sodium methoxide or potassium tert-butoxide.

    Coupling Reactions: Suzuki-Miyaura coupling reactions can be employed to introduce additional functional groups.

Scientific Research Applications

N~4~-[1-(4-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-3-(4-METHOXYPHENYL)-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N4-[1-(4-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-3-(4-METHOXYPHENYL)-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound binds to the active site of the target protein, inhibiting its activity and thereby modulating the associated signaling pathways. This inhibition can lead to the suppression of cell proliferation, induction of apoptosis, or reduction of inflammation .

Comparison with Similar Compounds

N~4~-[1-(4-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-3-(4-METHOXYPHENYL)-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other pyrazolo[3,4-b]pyridine derivatives, such as:

  • N~4~-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-3-(4-METHOXYPHENYL)-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE
  • N~4~-[1-(4-BROMOBENZYL)-1H-PYRAZOL-3-YL]-3-(4-METHOXYPHENYL)-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE

These compounds share a similar core structure but differ in the substituents on the benzyl group. The presence of different halogens (fluorine, chlorine, bromine) can significantly impact the compound’s biological activity, solubility, and stability .

Properties

Molecular Formula

C25H20FN5O3

Molecular Weight

457.5 g/mol

IUPAC Name

N-[1-[(4-fluorophenyl)methyl]pyrazol-3-yl]-3-(4-methoxyphenyl)-6-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C25H20FN5O3/c1-15-13-20(22-23(30-34-25(22)27-15)17-5-9-19(33-2)10-6-17)24(32)28-21-11-12-31(29-21)14-16-3-7-18(26)8-4-16/h3-13H,14H2,1-2H3,(H,28,29,32)

InChI Key

GMGUGOPKOCANQS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NOC2=N1)C3=CC=C(C=C3)OC)C(=O)NC4=NN(C=C4)CC5=CC=C(C=C5)F

Origin of Product

United States

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